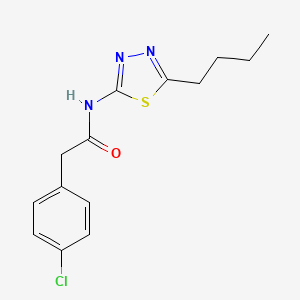
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiadiazole derivatives and has been found to possess several pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
Mécanisme D'action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been shown to possess several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. In addition, it has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. These effects suggest that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide may have potential therapeutic applications for the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. Another advantage is its stability in various biological matrices, such as plasma and tissues. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide. One direction is to investigate its potential applications for the treatment of various inflammatory and oxidative stress-related diseases, such as arthritis, asthma, and neurodegenerative diseases. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with butylamine to obtain the final product. The overall yield of the synthesis process is around 70%, and the purity of the compound can be increased by recrystallization.
Applications De Recherche Scientifique
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS/c1-2-3-4-13-17-18-14(20-13)16-12(19)9-10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGNDYFUWGGIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-5-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B5181225.png)
![1-[(4-butoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5181234.png)
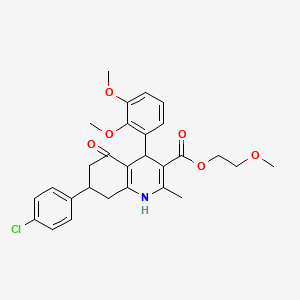
![7-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5181250.png)

![N-(sec-butyl)-5-oxo-5,6-dihydroquinoxalino[2',3':4,5]pyrrolo[1,2-a]quinazoline-7-carboxamide](/img/structure/B5181264.png)
![5,7-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5181265.png)
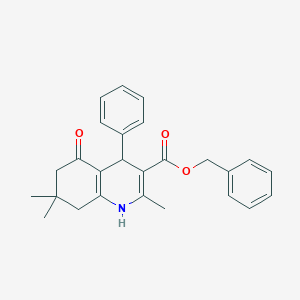
![6-methoxy-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181274.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5181285.png)
![methyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5181304.png)
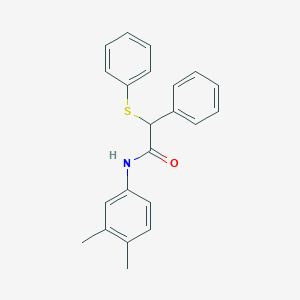
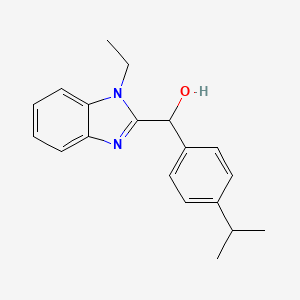
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B5181320.png)